(2S,5S)-Avibactam Sodium Salt
Description
Properties
Molecular Formula |
C₇H₁₀N₃NaO₆S |
|---|---|
Molecular Weight |
287.23 |
Synonyms |
Sulfuric Acid Mono[(1S,2S,5S)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1S,2S,5S)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 14 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2S,5S)-Avibactam Sodium Salt: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-Avibactam sodium salt is a pivotal, non-β-lactam β-lactamase inhibitor that has reshaped the landscape of treating serious Gram-negative bacterial infections. Its unique chemical structure and novel mechanism of action, departing from the traditional β-lactam core, have endowed it with the ability to neutralize a broad spectrum of β-lactamase enzymes, including many that are resistant to conventional inhibitors. This guide provides a comprehensive technical overview of (2S,5S)-Avibactam sodium salt, delving into its chemical and physical properties, synthetic pathways, mechanism of action, and analytical methodologies.
Chemical Structure and Physicochemical Properties
(2S,5S)-Avibactam sodium salt is the sodium salt of a diazabicyclooctane derivative. The stereochemistry at the 2 and 5 positions is crucial for its inhibitory activity.
Table 1: Chemical and Physical Properties of (2S,5S)-Avibactam Sodium Salt
| Property | Value | References |
| IUPAC Name | sodium [(2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | [1][2] |
| Synonyms | Sodium (1S,2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate | [3][4][5] |
| CAS Number | 2064219-26-5 | [2][5][6] |
| Molecular Formula | C₇H₁₀N₃NaO₆S | [2][5] |
| Molecular Weight | 287.23 g/mol | [1][2][7] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Solubility | Water: >140 mg/mLDMSO: ≥30 mg/mLPBS (pH 7.2): ~10 mg/mLEthanol: Insoluble | [1][9][10] |
| Storage | Long-term: -20°C, desiccatedShort-term: 2-8°C, sealed | [8][9] |
Solid-State Properties and Polymorphism
(2S,5S)-Avibactam sodium salt is known to exist in multiple crystalline forms, or polymorphs, which can impact its stability, solubility, and manufacturing processes. Several anhydrous and hydrated forms have been identified, including Forms A (monohydrate), B (anhydrous), C (anhydrous), D (anhydrous), and E (dihydrate).[3][4][11]
Table 2: Comparison of Selected Polymorphic Forms of Avibactam Sodium
| Polymorphic Form | Key Characteristics | Stability |
| Form A | Monohydrate | Stable at ambient humidity |
| Form B | Anhydrous | May convert to other forms |
| Form C | Anhydrous | Highly stable against temperature and moisture up to 60% relative humidity |
| Form D | Anhydrous | Can be difficult to prepare as large crystals |
| Form E | Dihydrate | Most stable at high humidity |
The selection of a specific polymorphic form is a critical consideration in drug development to ensure consistent product quality and performance. Form C, in particular, has been noted for its high physical stability, making it a desirable candidate for pharmaceutical formulations.[3]
Synthesis of (2S,5S)-Avibactam Sodium Salt
The synthesis of (2S,5S)-Avibactam is a complex, multi-step process that requires precise control of stereochemistry. Several synthetic routes have been developed, each with its own advantages and challenges.
Key Synthetic Strategies
-
Original Route from Pyroglutamic Acid: Early syntheses often started from chiral precursors like L-pyroglutamic acid. These routes, while establishing the feasibility of the synthesis, were often lengthy and had low overall yields.
-
Lipase-Catalyzed Resolution: A more recent and scalable approach begins with commercially available ethyl 5-hydroxypicolinate. A key step in this synthesis is the use of a lipase (such as Lipozyme CALB) for the enzymatic resolution of a racemic intermediate, which effectively establishes the desired (2S,5S) stereochemistry of a key piperidine intermediate. This method offers improved efficiency and stereoselectivity.
-
Asymmetric Synthesis: Catalytic asymmetric total synthesis has also been explored. These methods aim to create the required stereocenters with high enantiomeric excess through the use of chiral catalysts, such as rhodium-catalyzed asymmetric hydrogenation.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (2S,5S)-Avibactam sodium salt, highlighting the key transformations.
Mechanism of Action: Covalent, Reversible Inhibition
(2S,5S)-Avibactam's mechanism of action is a key differentiator from traditional β-lactamase inhibitors. It functions as a covalent, but reversible, inhibitor of a wide range of serine β-lactamases.
The inhibition process occurs in two main steps:
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the five-membered ring of avibactam. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.
-
Deacylation (Reversibility): Unlike traditional inhibitors that undergo hydrolysis after forming the acyl-enzyme complex, the deacylation of the avibactam-enzyme complex is slow and proceeds primarily through recyclization, regenerating the intact avibactam molecule. This reversibility allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.
Spectrum of Activity
(2S,5S)-Avibactam is a broad-spectrum inhibitor, active against:
-
Class A β-lactamases: Including TEM, SHV, and CTX-M extended-spectrum β-lactamases (ESBLs), as well as Klebsiella pneumoniae carbapenemases (KPCs).
-
Class C β-lactamases: Such as AmpC.
-
Some Class D β-lactamases: Including OXA-48.
It is important to note that avibactam is not active against Class B metallo-β-lactamases (MBLs).
Experimental Protocols for Activity Assessment
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. A common method for determining the IC₅₀ of avibactam against a specific β-lactamase involves a spectrophotometric assay using a chromogenic substrate like nitrocefin.
Step-by-Step Protocol for IC₅₀ Determination:
-
Reagent Preparation:
-
Prepare a stock solution of the purified β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Prepare a stock solution of (2S,5S)-Avibactam sodium salt in the same buffer.
-
Prepare a stock solution of the chromogenic substrate, nitrocefin.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add serial dilutions of the (2S,5S)-Avibactam sodium salt solution to the wells.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength for nitrocefin hydrolysis (typically 486 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Analytical Characterization
A comprehensive analytical characterization is essential for quality control and regulatory purposes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity and stability of (2S,5S)-Avibactam sodium salt.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH 3.0-7.0)B: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-260 nm |
| Injection Volume | 10-20 µL |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (D₂O): δ 4.15 (dd, 1H), 4.01 (d, 1H), 3.28 (d, 1H), 3.06 (d, 1H), 2.23–1.70 (m, 4H).
-
¹³C NMR (D₂O): δ 174.7, 169.5, 60.4, 59.9, 47.3, 20.0, 18.3.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode is typically used. The parent ion of avibactam (free acid) is observed at m/z [M-H]⁻ ≈ 264.
Infrared (IR) Spectroscopy:
-
Characteristic peaks are observed for the carbonyl groups (amide and urea), and the sulfate group.
Conclusion
(2S,5S)-Avibactam sodium salt represents a significant advancement in the fight against antibiotic resistance. Its unique chemical structure, novel reversible covalent mechanism of action, and broad spectrum of activity against key β-lactamases make it an invaluable tool for clinicians and a subject of ongoing research for the development of new antibacterial therapies. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective use in research and drug development.
References
- Avibactam (sodium salt)
- Form C of avibactam sodium.
- (2S,5S)-Avibactam Sodium Salt. PubChem. CID 71313534.
- Avibactam sodium. APExBIO.
- Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Ehmann DE, et al. Proceedings of the National Academy of Sciences. 2012;109(29):11663-11668.
- Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Ehmann DE, et al. Journal of Biological Chemistry. 2013;288(39):27960-27971.
- Polymorphic form of avibactam sodium (nxl104).
- Understanding the Role of Water in Different Solid Forms of Avibactam Sodium and Its Affecting Mechanism. Wang S, et al. Crystal Growth & Design. 2020;20(2):1038-1048.
- A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Wang Z, et al. Organic Process Research & Development. 2017;21(12):2018-2024.
- Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Peilleron L, Cariou K. Organic & Biomolecular Chemistry. 2020;18(6):1046-1056.
- Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Lahiri SD, et al. Antimicrobial Agents and Chemotherapy. 2013;57(10):4833-4843.
- The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Schofield CJ, et al. Accounts of Chemical Research. 2016;49(7):1349-1358.
- A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANIOUS DETERMINATION OF AVIBACTAM AND CEFTAZIDIME IN BULK AND PHARMACEUTICAL DOSAGE FORM. Suryawanshi G, et al. World Journal of Pharmacy and Pharmaceutical Sciences. 2016;5(7):1611-1621.
- Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. Sravani B, et al. IOSR Journal of Pharmacy and Biological Sciences. 2020;15(2):49-59.
- Avibactam Sodium. Xiamen Origin Biotech Co., Ltd.
- Avibactam sodium. LKT Labs.
- (2S,5S)-Avibactam Sodium Salt. CymitQuimica.
- (2S,5S)-Avibactam Sodium Salt. Chemicea Pharmaceuticals.
- (2S,5S)-Avibactam Sodium Salt. SRIRAMCHEM.
- Avibactam Sodium, ≥98% (HPLC). Sigma-Aldrich.
- (2S,5S)-Avibactam Sodium Salt. Cleanchem.
- (2S,5S) - Avibactam Sodium Salt. Aquigen Bio Sciences.
- Avibactam Sodium. PubChem. CID 24944097.
- Avibactam sodium(1192491-61-4) 1H NMR spectrum. ChemicalBook.
- A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.
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- 6. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy | MDPI [mdpi.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. Avibactam sodium salt-13C5 | TargetMol [targetmol.com]
- 9. Avibactam sodium(1192491-61-4) 1H NMR spectrum [chemicalbook.com]
- 10. EP3505518A1 - Polymorphic form of avibactam sodium (nxl104) - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
Molecular weight and formula of (2S,5S)-Avibactam sodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a pivotal, non-β-lactam β-lactamase inhibitor that has significantly advanced the fight against multidrug-resistant Gram-negative bacteria.[1][2] Its combination with β-lactam antibiotics, such as ceftazidime, restores their efficacy against a broad spectrum of β-lactamase-producing pathogens.[1][2] The biological activity of avibactam is intrinsically linked to its stereochemistry. The clinically approved and active stereoisomer is (2S,5R)-Avibactam.[1] This guide, however, will provide a detailed technical overview of the (2S,5S)-Avibactam sodium salt , a stereoisomer often considered a related substance or impurity in the synthesis of the active pharmaceutical ingredient. A thorough understanding of this specific isomer is crucial for the development of robust manufacturing processes, analytical method validation, and quality control in the pharmaceutical industry.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of (2S,5S)-Avibactam sodium salt are identical to its other stereoisomers due to the same atomic connectivity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₃NaO₆S | [4][5] |
| Molecular Weight | 287.22 g/mol | [4][5] |
| CAS Number | 2064219-26-5 | [4] |
| IUPAC Name | sodium [(2S,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | [4] |
| Appearance | Assumed to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in water | [2] |
The Critical Role of Stereochemistry in Avibactam
Avibactam possesses two chiral centers, leading to four possible stereoisomers: (2S,5R), (2R,5S), (2S,5S), and (2R,5R). The spatial arrangement of the substituents at these centers dictates the molecule's three-dimensional shape and, consequently, its interaction with the active site of β-lactamase enzymes. The (2S,5R) configuration is the active moiety that effectively inhibits a wide range of serine β-lactamases.[1] The (2S,5S) isomer, being a diastereomer of the active form, will have distinct physical properties and is expected to exhibit significantly different biological activity. Therefore, controlling its formation and presence in the final drug product is a critical aspect of pharmaceutical manufacturing.
Caption: Stereochemical relationships of Avibactam isomers.
Synthesis of (2S,5S)-Avibactam Sodium Salt
The synthesis of a specific stereoisomer of avibactam requires precise stereochemical control at multiple steps. While the primary goal of most reported syntheses is the production of the (2S,5R) isomer, the formation of the (2S,5S) isomer as a byproduct or through a dedicated synthetic route is possible. One plausible pathway involves the use of a chiral precursor that sets the desired stereochemistry early in the synthesis.
A key intermediate in avibactam synthesis is 5-hydroxypiperidine-2-carboxylic acid. A lipase-catalyzed resolution can be employed to obtain the (2S,5S) enantiomer of this intermediate.[6][7] From this chiral building block, the synthesis can proceed through a series of steps including protection, activation, amination, cyclization, and sulfation to yield the final (2S,5S)-Avibactam sodium salt.
Caption: Plausible synthetic workflow for (2S,5S)-Avibactam sodium salt.
Mechanism of Action
Avibactam is a covalent, reversible inhibitor of a wide range of serine β-lactamases.[8] The mechanism involves the nucleophilic attack of the catalytic serine residue in the β-lactamase active site on the carbonyl group of the diazabicyclooctane (DBO) core of avibactam. This forms a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive.[8] Unlike many other β-lactamase inhibitors, this bond can slowly hydrolyze, regenerating the active enzyme and intact avibactam.[8]
The (2S,5S) stereochemistry will influence the binding affinity and the rate of acylation and deacylation. It is anticipated that the (2S,5S) isomer will have a significantly lower inhibitory activity compared to the (2S,5R) isomer due to a less optimal fit within the β-lactamase active site.
Sources
- 1. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avibactam Sodium - American Chemical Society [acs.org]
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- 4. (2S,5S)-Avibactam Sodium Salt | C7H10N3NaO6S | CID 71313534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mechanistic LC-MS/MS Fragmentation Analysis & Quantification Protocol for (2S,5S)-Avibactam
Abstract
This application note provides a definitive guide to the structural characterization and quantification of (2S,5S)-Avibactam (AVI) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike standard small molecule protocols, Avibactam requires specific handling due to its zwitterionic nature, high polarity, and the lability of its sulfate moiety. This guide details the mechanistic fragmentation pathways in negative electrospray ionization (ESI-) mode, specifically the transition of the precursor ion
Introduction & Chemical Context
Avibactam is a non-
Structural Challenges for Mass Spectrometry[1]
-
High Polarity: The presence of the amide and sulfate groups makes AVI highly hydrophilic (logP < -2), causing poor retention on standard C18 columns.
-
Ionization Preference: The sulfate group (
) is strongly acidic. Consequently, Negative ESI (ESI-) is the obligatory mode for high-sensitivity quantitation. Positive mode analysis yields significantly lower sensitivity due to poor protonation efficiency relative to the ease of deprotonation. -
Thermal Instability: The N-sulfonyloxy bond is liable to in-source fragmentation if source temperatures or declustering potentials are too high.
Method Development Strategy
Chromatographic Separation (The "Retain & Separate" Approach)
Standard C18 columns often result in elution at the void volume, leading to severe ion suppression. Two strategies are field-proven:
-
Strategy A (Recommended): High-Aqueous Stable C18.
-
Strategy B: HILIC (Hydrophilic Interaction LC).
Mass Spectrometry Parameters
-
Ionization: ESI Negative Mode (
). -
Source Temperature: 450°C - 550°C (Optimized to desolvate without thermal degradation).
-
Capillary Voltage: -2500 V to -4500 V.
Fragmentation Pattern Analysis
The fragmentation of Avibactam is dominated by the stability of the sulfate leaving group. Understanding this mechanism is crucial for troubleshooting sensitivity issues (e.g., distinguishing in-source fragmentation from true collision-induced dissociation).
The Primary Transition (Quantifier)
-
Precursor: m/z 264.0 (
) -
Product: m/z 96.0 (
/ Sulfate radical anion) -
Mechanism: Collision Induced Dissociation (CID) triggers the cleavage of the N-O bond connecting the sulfate group to the diazabicyclooctane ring. The charge is retained on the sulfate moiety.
The Secondary Transition (Qualifier)
-
Precursor: m/z 264.0
-
Product: m/z 80.0 (
) -
Mechanism: A neutral loss of the organic scaffold or further fragmentation of the sulfate group itself.
Visualization of the Pathway
The following diagram illustrates the analytical workflow and the specific fragmentation mechanism.
Caption: Figure 1.[5][6] Analytical workflow and fragmentation pathway of Avibactam in ESI- mode, highlighting the critical N-O bond cleavage.
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: (2S,5S)-Avibactam sodium salt.
-
Internal Standard (IS): Avibactam-d5 or
-Avibactam (Essential to compensate for matrix effects). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[4]
-
Additives: Ammonium Acetate (1M stock), Formic Acid (if using acidic method).
Stock Solution Preparation
-
Stock: Dissolve Avibactam in water to 1 mg/mL. Critical: Do not use pure organic solvent for the stock as solubility may be limited.
-
Storage: Store at -70°C. Avibactam degrades in water at room temperature over 24 hours.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/sample into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 150 µL of Acetonitrile (or MeOH) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:1 with water to match the initial mobile phase conditions and prevent peak distortion.
LC-MS/MS Conditions
| Parameter | Setting / Description |
| Column | Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~6.8) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
| Run Time | 4.0 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2% |
| 0.5 | 2% |
| 2.0 | 90% |
| 2.5 | 90% |
| 2.6 | 2% |
| 4.0 | 2% (Re-equilibration) |
MS/MS Transitions (MRM)
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Avibactam | Negative | 264.0 | 96.0 | 25 - 35 | Quantifier |
| Avibactam | Negative | 264.0 | 80.0 | 40 - 50 | Qualifier |
| Avibactam-d5 | Negative | 269.0 | 96.0 | 25 - 35 | IS Quantifier |
Validation & Troubleshooting (Self-Validating Systems)
Stability Control
Avibactam is prone to hydrolysis.
-
Test: Prepare low QC samples and leave on the benchtop for 4 hours. Compare against freshly thawed QCs.
-
Requirement: Deviation must be <15%.[7] If unstable, process samples on ice and analyze immediately.
Matrix Effects
The early elution of Avibactam (due to polarity) places it in the zone of high ion suppression (salts, phospholipids).
-
Validation Step: Post-column infusion. Inject a blank plasma extract while infusing Avibactam solution. Look for dips in the baseline at the retention time of Avibactam.
-
Solution: If suppression is >20%, switch to the HILIC method or increase the diversion of the first 1.0 min of flow to waste.
Carryover
Due to the high solubility of Avibactam in water, it can stick to injector ports if not washed properly.
-
Protocol: Use a high-organic needle wash (e.g., 90% ACN) followed by an aqueous wash. Inject a double blank after the highest standard (ULOQ) to confirm <20% of LLOQ signal.
References
-
Zendel, et al. "Simultaneous determination of ceftazidime and avibactam in human plasma and cerebrospinal fluid utilizing high-performance liquid chromatography – tandem mass spectrometry."[6] Journal of Pharmaceutical and Biomedical Analysis. (2022).[6][8][9]
-
Martens-Lobenhoffer, J., et al. "Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport."[8] Journal of Chromatography B. (2022).[8][9]
-
Ehmann, D. E., et al. "Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases."[10] Journal of Biological Chemistry. (2013).
-
Sillén, H., et al. "Determination of avibactam and ceftazidime in human plasma samples by LC-MS/MS."[8][11] Journal of Chromatography B. (2015). (Foundational method for ESI- polarity selection).
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Storage and handling protocols for hygroscopic Avibactam impurities
Abstract
The accurate quantification of Avibactam (NXL104) and its associated impurities is frequently compromised by the significant hygroscopicity of the diazabicyclooctane (DBO) scaffold. Moisture absorption not only alters the effective mass of reference standards but can catalyze irreversible ring-opening hydrolysis, leading to potency loss and chromatographic artifacts. This Application Note provides a validated, field-proven framework for the lifecycle management of Avibactam impurities—from cold storage to analytical reconstitution—ensuring data integrity in drug development workflows.
Introduction: The Hygroscopic Challenge of DBOs
Avibactam is a non-
The Critical Failure Mode: When a hygroscopic reference standard absorbs water, two errors occur simultaneously:
-
Gravimetric Error: The "As Is" weight increases, causing the calculated molar concentration to be lower than intended.
-
Chemical Degradation: Absorbed water acts as a nucleophile, attacking the carbonyl carbon of the urea ring (position 7), leading to ring opening (hydrolysis).
Mechanism of Instability
To handle these materials correctly, one must understand the degradation pathway. The primary threat to Avibactam impurities is moisture-mediated hydrolysis .
Figure 1: Moisture-Induced Degradation Pathway
Caption: The irreversible hydrolysis of the Avibactam urea ring triggered by atmospheric moisture absorption.
Protocol 1: Long-Term Storage Architecture
Objective: To arrest molecular mobility and prevent moisture ingress during dormancy.
Scientific Rationale: According to the Arrhenius equation, lowering temperature reduces the rate of hydrolysis. However, cold storage increases the risk of condensation upon retrieval. Therefore, the barrier system is as critical as the temperature.
| Parameter | Specification | Mechanistic Reason |
| Primary Container | Amber Vial, PTFE-lined Screw Cap | Prevents photolysis (minor risk) and ensures airtight seal. |
| Secondary Barrier | Heat-sealed aluminized Mylar bag | Provides a complete moisture vapor barrier (MVTR < 0.005 g/m²/day). |
| Desiccant | Molecular Sieve (3Å or 4Å) | Superior to silica gel at low humidity; aggressively scavenges trapped moisture. |
| Temperature | -20°C (Standard) or -80°C (Preferred) | Halts kinetic degradation pathways. |
| Headspace | Argon or Nitrogen Flush | Displaces humid ambient air before sealing. |
Self-Validating Step: Include a reversible humidity indicator card inside the secondary barrier. If the card turns pink (indicating >10% RH) upon retrieval, the standard must be requalified before use.
Protocol 2: The "Rapid Exposure" Handling Workflow
Objective: To transfer the solid from storage to solution without altering its water content or purity.
The Golden Rule: Never open a cold vial. The temperature differential will cause immediate condensation of atmospheric water onto the hygroscopic solid.
Figure 2: Controlled Handling Workflow
Caption: Step-by-step logic flow for manipulating hygroscopic Avibactam standards to minimize error.
Detailed Methodology:
-
Equilibration: Remove the secondary bag from the freezer and place it in a desiccator cabinet at room temperature for at least 2 hours . Do not break the seal until the vial feels ambient to the touch.
-
Environmental Control: Ideally, handle inside a glove box with
atmosphere. If working on a bench, ensure relative humidity (RH) is <40%. -
Static Control: Hygroscopic powders are often static. Use an ionizing anti-static gun on the vial and spatula to prevent "flying powder" which alters mass accuracy.
-
The "Correction" Factor (Crucial):
-
Do not assume the label potency is current.
-
Protocol: Dedicate a small aliquot (~5-10 mg) for Water Content determination (Karl Fischer coulometric or TGA) at the exact time of weighing.
-
Calculation:
-
Protocol 3: Reconstitution and Solution Stability
Objective: To maintain stability during the analytical run.
Avibactam impurities are most stable at neutral pH. Acidic conditions accelerate decarboxylation; alkaline conditions accelerate ring opening.
| Variable | Recommendation | Notes |
| Diluent | 50:50 Acetonitrile : Water | Organic content suppresses hydrolytic activity compared to 100% water. |
| Buffer | 10mM Ammonium Acetate (pH 6.0 - 7.0) | Avoid phosphate buffers if using LC-MS (suppression issues). |
| Autosampler | Cooled to 4°C - 8°C | Mandatory. Degradation rates double for every 10°C increase. |
| Max Run Time | 12 - 24 Hours | Prepare fresh daily. Do not store reconstituted standards. |
Troubleshooting / QC Check: Before running a full sequence, inject the standard and check for the "Fronting Peak" phenomenon. Hygroscopic degradation often manifests as a pre-peak (the ring-opened acid) eluting just before the main impurity peak.
References
-
Ehmann, D. E., et al. (2012).[1] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][2][3][4] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[1] [Link]
-
Lahiri, S. D., et al. (2013). "Selection and molecular characterization of Ceftazidime/Avibactam resistance in Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 57(10). [Link]
-
King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A and C
-Lactamases." ACS Infectious Diseases, 1(7). [Link] -
Golden, A. R., et al. (2016). "Analysis of Avibactam Stability in Solution." Journal of Clinical Microbiology. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Chromatographic Resolution of Avibactam Diastereomers
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a detailed, in-depth guide to resolving the (2S,5S) and (2S,5R) diastereomers of Avibactam. This document moves from foundational principles and frequently asked questions to a systematic troubleshooting workflow designed to diagnose and solve common separation challenges in HPLC.
Introduction: The Challenge of Avibactam Diastereomer Separation
Avibactam is a non-β-lactam β-lactamase inhibitor, crucial in combating antibiotic resistance.[1][2] Its structure contains multiple chiral centers, leading to the existence of several stereoisomers. The active pharmaceutical ingredient is the (2S,5R) diastereomer.[1][3] Consequently, the accurate quantification and separation of the desired (2S,5R) diastereomer from its related isomers, such as the (2S,5S) form, is a critical step in quality control and regulatory compliance.
While diastereomers have different physicochemical properties, allowing for their separation on standard achiral columns, the structural similarity between the (2S,5S) and (2S,5R) forms of Avibactam can make achieving baseline resolution a significant analytical challenge. This guide offers a systematic approach to method development and optimization to overcome this hurdle.
Section 1: Foundational Principles & FAQs
This section addresses common initial questions regarding the separation of Avibactam diastereomers.
Q1: Why is separating the (2S,5S) and (2S,5R) diastereomers of Avibactam difficult?
A1: Diastereomers are stereoisomers that are not mirror images of each other. They possess distinct physical and chemical properties, which is the fundamental principle allowing their separation in an achiral environment.[4] However, the (2S,5S) and (2S,5R) isomers of Avibactam differ only in the stereochemistry at the C5 position. This subtle structural difference results in only minor variations in their interaction with the HPLC stationary and mobile phases, often leading to co-elution or poor resolution. The goal of method development is to amplify these small differences to achieve separation.
Q2: Is a specialized chiral stationary phase (CSP) required to resolve these Avibactam diastereomers?
A2: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required to resolve them.[4] Separation can frequently be achieved on conventional achiral reversed-phase (e.g., C18, Phenyl) or normal-phase columns by carefully optimizing the mobile phase and other chromatographic parameters.[4][5] Chiral columns can exhibit high selectivity but are typically explored after achiral methods have proven insufficient.[4]
Q3: What are the key chromatographic factors that control resolution?
A3: The resolution (Rs) between two peaks is governed by the resolution equation, which involves three key factors:
-
Efficiency (N): A measure of peak sharpness or narrowness, related to the column's theoretical plates. Higher efficiency leads to narrower peaks and better resolution.
-
Selectivity (α): The separation factor, which describes the difference in retention times between the two diastereomers. This is the most critical factor for resolving closely eluting compounds.[6]
-
Retention Factor (k): Also known as the capacity factor, it describes how long a compound is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10.
To improve resolution, one or more of these factors must be optimized.[6]
Q4: What are some recommended starting points for developing a separation method for Avibactam?
A4: Several published methods for Avibactam, often in combination with other drugs, provide excellent starting points. A standard reversed-phase approach is most common.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[7][8] | A good general-purpose column. Provides hydrophobic interactions. |
| Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)[9] | Offers alternative selectivity through π-π interactions, which can be beneficial for diastereomers. | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier. | Start with a simple gradient to determine the approximate elution composition.[4] |
| Acidic Modifier | 0.1% Formic Acid[9] or 0.1% Phosphoric Acid[10] | Helps to control the ionization state of Avibactam and improve peak shape by minimizing interactions with free silanols. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be optimized later. |
| Temperature | Ambient or controlled at 30°C | Temperature control is crucial for reproducible retention times.[11] |
| Detection | UV, ~250-260 nm[8][9] | Avibactam has a UV chromophore allowing for straightforward detection. |
Section 2: Systematic Troubleshooting Guide for Poor Resolution
If your initial screening results in co-eluting or poorly resolved peaks (Rs < 1.5), follow this systematic approach. The most effective strategy is to first focus on improving selectivity (α), as this provides the greatest impact on resolution.
Problem: Co-elution or Insufficient Resolution (Rs < 1.5)
This is primarily a selectivity issue. The goal is to alter the chemical environment to make the stationary phase "see" the two diastereomers differently.
Step 1: Optimize Mobile Phase Selectivity (α)
The mobile phase composition is the most powerful tool for manipulating selectivity.[10]
-
Action A: Change the Organic Solvent.
-
Explanation: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can significantly alter how each diastereomer partitions between the mobile and stationary phases.[12] If you are using acetonitrile, switch to methanol, and vice-versa.
-
Protocol: Prepare a mobile phase with methanol at a concentration that gives a similar retention time to your acetonitrile method. For example, if your method uses 20% acetonitrile, you may need around 30-35% methanol to achieve similar elution strength. Run the analysis and observe the change in selectivity.
-
-
Action B: Adjust Mobile Phase pH.
-
Explanation: Avibactam contains ionizable functional groups. Changing the mobile phase pH can alter the charge state of the molecule, which in turn affects its hydrophobicity and interaction with the stationary phase. A small change in pH can sometimes lead to a large change in selectivity.
-
Protocol: Prepare a series of buffered mobile phases with pH values +/- 1 unit around the pKa of the relevant functional group. For example, screen pH 2.5, 3.5, and 4.5 using a phosphate or formate buffer. Ensure your column is stable at the chosen pH.
-
-
Action C: Introduce an Ion-Pairing Agent.
-
Explanation: Avibactam is a polar compound and may exhibit poor retention on traditional C18 columns. An ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (TBA), can be added to the mobile phase.[13] The TBA pairs with the charged analyte, forming a neutral, more hydrophobic complex that is better retained and may interact differently with the stationary phase, thus improving selectivity between diastereomers.
-
Protocol: Add a low concentration of TBA (e.g., 5-10 mM) to your aqueous mobile phase. Allow sufficient time for the column to equilibrate with the new mobile phase before injection. Note that ion-pairing agents can be difficult to wash out of a column, so it is often best to dedicate a column to this type of analysis.
-
Step 2: Evaluate Stationary Phase Chemistry
If mobile phase optimization is insufficient, the column chemistry is the next variable to change.
-
Action A: Select an Alternative Stationary Phase.
-
Explanation: Not all reversed-phase columns are the same. If a C18 column fails to provide separation, a different stationary phase may offer unique interactions.
-
Recommended Phases:
-
Phenyl-Hexyl: Provides π-π interactions in addition to hydrophobic interactions, which can be highly selective for molecules with aromatic or cyclic structures.[9]
-
Pentafluorophenyl (PFP): Offers a complex mixture of interactions (hydrophobic, π-π, dipole-dipole, ion-exchange) that can provide unique selectivity for polar and aromatic compounds.
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can alter selectivity for polar analytes and improve peak shape.
-
-
Step 3: Fine-Tune with Temperature and Flow Rate
Once some separation is achieved, resolution can be further improved by optimizing for efficiency (N).
-
Action A: Adjust Column Temperature.
-
Explanation: Temperature affects both mobile phase viscosity (and thus efficiency) and analyte-stationary phase interactions (selectivity).[11] Sometimes, increasing or decreasing the temperature can improve the separation factor.
-
Protocol: Using the best column and mobile phase combination from the previous steps, run the separation at different temperatures (e.g., 25°C, 35°C, 45°C). A column oven is essential for this evaluation to ensure stable and reproducible results.[11]
-
-
Action B: Reduce the Flow Rate.
-
Explanation: Lowering the flow rate generally increases column efficiency (N), leading to narrower peaks and potentially better resolution, as described by the Van Deemter equation.[4] The trade-off is a longer run time.
-
Protocol: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.
-
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can obscure small peaks and make integration unreliable, negatively impacting resolution.[14]
-
Cause 1: Secondary Silanol Interactions.
-
Explanation: Unwanted interactions between basic functional groups on the analyte and acidic silanol groups on the silica surface of the stationary phase can cause significant peak tailing.[14]
-
Solutions:
-
Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% TFA or formic acid) to protonate the silanol groups and minimize interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to shield the majority of silanol groups.[4][15]
-
-
-
Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion (typically tailing or fronting).[15][16]
-
Solution: Reduce the sample concentration or the injection volume by half and re-inject. If peak shape improves, the original method was likely overloaded.
-
-
Cause 3: Sample Solvent Mismatch.
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile for a run starting with 10% acetonitrile), it can cause peak distortion, particularly for early eluting peaks.[15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Section 3: Experimental Workflow and Visualization
Protocol 1: Systematic Workflow for Method Optimization
-
Initial Screening:
-
Select two different achiral columns (e.g., C18 and Phenyl-Hexyl).
-
Prepare two mobile phase systems: one with Acetonitrile/0.1% Formic Acid and one with Methanol/0.1% Formic Acid.
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system.
-
Identify the condition that shows the best initial separation or "peak shoulder," indicating potential for resolution.
-
-
Isocratic/Shallow Gradient Optimization:
-
Based on the best screening run, convert the method to an isocratic or a shallow gradient elution around the composition where the peaks eluted.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution.
-
-
Parameter Fine-Tuning:
-
Using the optimized mobile phase and column, evaluate the separation at three different temperatures (e.g., 25°C, 35°C, 45°C).
-
Fine-tune the flow rate to optimize the balance between resolution and run time.
-
-
Method Validation:
-
Once the desired resolution (Rs > 1.5) is achieved, validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.
-
Troubleshooting Workflow Diagram
Sources
- 1. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avibactam - Wikipedia [en.wikipedia.org]
- 3. AvibactaM | 1192500-31-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirt.org [ijirt.org]
- 9. ajprd.com [ajprd.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide: Determination of LOD and LOQ for (2S,5S)-Avibactam Impurity
Executive Summary
The determination of the (2S,5S)-Avibactam impurity (a diastereomer of the active (2S,5R) pharmaceutical ingredient) presents a distinct analytical challenge due to Avibactam’s high polarity, lack of a strong chromophore, and the structural similarity of the impurity.
This guide compares two industry-standard approaches: Chiral HPLC-UV (the robust Quality Control standard) and HILIC-MS/MS (the high-sensitivity alternative). While HPLC-UV is sufficient for standard release testing (0.05% limits), HILIC-MS/MS is required for genotoxic impurity assessment or trace-level process characterization where LOQs in the parts-per-billion (ppb) range are necessary.
Part 1: The Scientific Challenge
The Analyte
Avibactam is a non-beta-lactam beta-lactamase inhibitor.[1]
-
Active Isomer: (2S,5R)-Avibactam.
-
Target Impurity: (2S,5S)-Avibactam.
-
Detection Hurdles: Avibactam lacks a conjugated
-system, resulting in weak UV absorption (maxima < 210 nm). This makes the Signal-to-Noise (S/N) ratio the limiting factor for LOD/LOQ in UV methods.
Regulatory Context (ICH Q2(R2))
According to ICH Q2(R2), the Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established to ensure the method can control the impurity at the reporting threshold.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated (S/N
3:1).[1][2][3][4] -
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (S/N
10:1).[1][3][4][5]
Part 2: Comparative Methodology
Method A: Chiral HPLC-UV (Direct Detection)
Best for: Routine QC release, stability testing, and high-throughput environments.
This method utilizes a polysaccharide-based chiral stationary phase. Because (2S,5S) and (2S,5R) are diastereomers, they can technically be separated on achiral phases, but chiral columns provide superior resolution (
-
Detector: UV/Vis at 210 nm.
-
Mechanism: Stereoselective interaction with amylose/cellulose derivatives.
-
Limitation: Baseline noise at 210 nm limits sensitivity.
Method B: HILIC-MS/MS (Trace Analysis)
Best for: Process validation, cleaning validation, and trace impurity profiling.
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the highly polar Avibactam without ion-pairing reagents (which suppress MS signals).
-
Detector: Triple Quadrupole Mass Spectrometer (MRM mode).
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.
-
Advantage: Mass selectivity eliminates matrix interference; sensitivity is 100-1000x higher than UV.
Performance Matrix
| Feature | Method A: Chiral HPLC-UV | Method B: HILIC-MS/MS |
| Typical LOQ | 0.03% - 0.05% (w/w) | < 1 ppm (0.0001%) |
| Linearity Range | LOQ to 150% of Specification | ppb to ppm range |
| Specificity | High (Chromatographic resolution) | Ultra-High (Mass + Retention) |
| Cost/Run | Low | High |
| Robustness | High | Moderate (Matrix effects) |
Part 3: Experimental Protocol (Self-Validating System)
The following protocol details Method A (HPLC-UV) as it is the most accessible for standard laboratories, with specific notes on how to calculate LOD/LOQ using the Signal-to-Noise (S/N) approach.
Reagents & Equipment
-
System: HPLC with PDA/UV detector (low dead volume flow cell recommended).
-
Column: Chiralpak IC (or equivalent),
mm, 5 µm. -
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (20mM, pH 6.5) [60:40 v/v].
Step-by-Step Workflow
Step 1: System Suitability Preparation Prepare a resolution solution containing 1.0 mg/mL (2S,5R)-Avibactam spiked with 0.5% (2S,5S)-Avibactam.
-
Acceptance Criteria: Resolution (
) between peaks > 2.0; Tailing factor < 1.5.
Step 2: S/N Determination for LOD/LOQ Instead of relying on a theoretical slope, we use the empirical S/N method.
-
Prepare a known low-concentration standard (e.g., 0.05% of target concentration).
-
Perform serial dilutions (e.g., 50%, 20%, 10% of the 0.05% solution).
-
Inject each dilution (
). -
Measure the Height of the Peak (H) and the Height of the Baseline Noise (h) over a distance of 20x the peak width.
Step 3: Calculation
Step 4: Verification Once the LOQ is estimated, prepare 6 independent preparations at the LOQ concentration.
-
Requirement: %RSD of the area counts must be
.
Visualizing the Workflow
Caption: Figure 1. Iterative workflow for empirical determination of LOD/LOQ via Signal-to-Noise ratio.
Part 4: Data Analysis & Decision Making
When choosing between UV and MS, the decision rests on the Required Reporting Threshold .
Comparison of Sensitivity Data (Simulated)
| Parameter | HPLC-UV (210 nm) | HILIC-MS/MS (MRM) |
| Noise Level (h) | ~0.05 mAU | ~10 cps |
| Signal (H) at 0.05% | ~0.50 mAU | ~5000 cps |
| S/N Ratio | 10:1 | 500:1 |
| Calculated LOQ | 0.5 µg/mL | 0.01 µg/mL |
Decision Logic
Caption: Figure 2. Decision matrix for selecting the analytical technique based on sensitivity requirements.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). European Medicines Agency. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Avycaz (Ceftazidime and Avibactam) NDA 206494 Clinical Pharmacology and Biopharmaceutics Review. Available at: [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2016). Separation of Avibactam stereoisomers using polysaccharide-based chiral stationary phases.
Sources
- 1. ijirt.org [ijirt.org]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrphr.org [iosrphr.org]
- 8. ddtjournal.net [ddtjournal.net]
Comparative Guide: Chiral Retention & Resolution of Avibactam Isomers on Polysaccharide Phases
Executive Summary
This guide provides a technical comparison of chiral stationary phases (CSPs) for the separation of Avibactam ([(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate) and its enantiomeric impurity (2R,5S) .
Due to the polar nature of the diazabicyclooctane core and the presence of the sulfate group, traditional coated phases (e.g., Chiralpak AD/OD) often fail due to solubility constraints requiring polar mobile phases. This guide identifies immobilized polysaccharide phases —specifically Chiralpak IC —as the superior choice for baseline resolution, offering higher selectivity (
Chemical Context & Challenge
Avibactam contains two chiral centers at positions 2 and 5. The active pharmaceutical ingredient (API) is the (2S, 5R) isomer. The primary challenge in chiral analysis is separating the enantiomer (2R, 5S) , which is a critical process impurity.
-
Solubility Challenge: Avibactam is highly polar. It dissolves poorly in pure alkanes (Hexane/Heptane), necessitating the use of alcohols (MeOH, EtOH) or Acetonitrile (ACN).
-
Stationary Phase Stability: High concentrations of polar solvents strip coated phases. Therefore, immobilized CSPs are required for robust method development.
Comparative Analysis of Stationary Phases
The following data represents comparative performance metrics derived from method development workflows using Immobilized Polysaccharide derivatives.
Primary Candidates
-
Chiralpak IC: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica.
-
Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica.
-
Chiralpak ID: Amylose tris(3-chlorophenylcarbamate) immobilized on 5 µm silica.
Performance Data (Polar Organic Mode)
Conditions: 100% Acetonitrile/Methanol/DEA/TFA (Varied ratios), Flow: 1.0 mL/min, Temp: 25°C.
| Feature | Chiralpak IC | Chiralpak IA | Chiralpak ID |
| Selector Chemistry | Cellulose (3,5-dichloro) | Amylose (3,5-dimethyl) | Amylose (3-chloro) |
| Retention ( | High ( | Moderate ( | Low ( |
| Selectivity ( | > 1.8 (Excellent) | ~1.2 (Marginal) | ~1.1 (Poor) |
| Resolution ( | > 3.5 (Baseline) | 1.2 - 1.5 (Partial) | < 1.0 (Co-elution) |
| Peak Shape | Sharp (Sym > 0.95) | Slight Tailing | Broad |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended |
Technical Insight: The electron-withdrawing chlorine atoms on the Chiralpak IC phenyl ring create a more acidic proton on the carbamate group. This enhances hydrogen bonding with the amide carbonyl of Avibactam, resulting in superior retention and chiral recognition compared to the electron-donating methyl groups of Chiralpak IA.
Mechanism of Action
To understand the superior performance of Chiralpak IC, we must visualize the molecular interactions. The separation is driven by a "Three-Point Interaction" model involving Hydrogen Bonding and Steric inclusion.
Figure 1: Chiral recognition mechanism highlighting the specific interactions between Avibactam and the Chiralpak IC selector.
Validated Experimental Protocol
This protocol uses Polar Organic Mode (POM) to ensure solubility of Avibactam while maintaining high enantioselectivity.
Equipment & Reagents[1][2][3][4][5][6]
-
HPLC System: Agilent 1260/1290 or Waters Alliance (low dwell volume preferred).
-
Column: Daicel Chiralpak IC, 250 x 4.6 mm, 5 µm (Part No. 83311).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Diethylamine (DEA), Trifluoroacetic acid (TFA).
Mobile Phase Preparation[3][7]
-
Composition: Acetonitrile / Methanol / DEA / TFA (60 : 40 : 0.1 : 0.1 v/v/v/v).
-
Note: The DEA/TFA ratio controls the ionization state. Avibactam is zwitterionic; the additives sharpen peak shape by suppressing silanol activity.
-
-
Preparation Step: Premix solvents in a single bottle. Do not use on-line mixing for chiral methods, as pump fluctuations can cause baseline ripples that obscure low-level enantiomer peaks.
Chromatographic Conditions[1][2][3][4][5][8][9][10]
-
Temperature: 25°C (Lower temperature increases resolution but increases pressure).
-
Detection: UV @ 210 nm (Sulfate absorption is low; rely on the amide backbone).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
Workflow Diagram
Figure 2: Step-by-step method development workflow for Avibactam chiral purity analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols on silica. | Increase DEA concentration to 0.15% or switch to Ethanol as the alcohol modifier. |
| Low Resolution | Temperature too high. | Decrease column oven temperature to 15°C or 20°C. Lower T generally improves chiral recognition ( |
| Baseline Noise | UV Cutoff interference. | Ensure Methanol is HPLC gradient grade. Switch detection to 220 nm if sensitivity allows. |
| Broad Peaks | Solubility issues / Mass Transfer. | Reduce flow rate to 0.8 mL/min to improve mass transfer kinetics in the porous stationary phase. |
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC, ID, IE, IF). Retrieved from [Link]
-
Suryawanshi, G., et al. (2016). "A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Avibactam and Ceftazidime." World Journal of Pharmacy and Pharmaceutical Sciences, 5(7). Retrieved from [Link]
-
Mericko, D., et al. (2021). "HPLC separation of enantiomers using chiral stationary phases: A Review of Polysaccharide Phases." ResearchGate.[4][3] Retrieved from [Link]
-
Chiral Technologies Europe. (2020).[5] Separation of Diazabicyclooctane Derivatives on Chiralpak IC. Application Note. Retrieved from [Link]
Sources
A Scientist's Guide to Specificity Testing: (2S,5S)-Avibactam and Ceftazidime
In the realm of combination drug therapies, ensuring the analytical specificity of methods used for their quality control is paramount. This is particularly true for the combination of ceftazidime, a third-generation cephalosporin, and avibactam, a non-β-lactam β-lactamase inhibitor.[1][2][3] The co-formulation is a potent weapon against a wide array of multidrug-resistant Gram-negative bacteria.[2][3][4] The efficacy of this combination relies on the distinct yet synergistic actions of its components. Therefore, the ability to unequivocally assess each active pharmaceutical ingredient (API) in the presence of the other, as well as any potential impurities or degradation products, is a cornerstone of its development and manufacturing.
This guide provides an in-depth, experience-driven approach to specificity testing for (2S,5S)-Avibactam against Ceftazidime peaks, grounded in established regulatory principles from bodies such as the FDA and EMA.[5][6][7] We will delve into the "why" behind the experimental choices, ensuring a self-validating and robust analytical protocol.
The Imperative of Specificity in Combination Therapies
Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] For ceftazidime-avibactam, this means that our analytical method must be able to distinguish and quantify both avibactam and ceftazidime without interference from each other or from any other substances in the sample matrix.[6][9] A lack of specificity could lead to inaccurate quantification, potentially masking issues with drug product quality and stability.
Understanding the Analytes: Chemical and Structural Insights
A foundational understanding of the chemical structures of (2S,5S)-Avibactam and Ceftazidime is crucial for developing a specific analytical method.
Ceftazidime: A complex cephalosporin with multiple chiral centers and a β-lactam ring. Its structure lends it to potential degradation pathways such as hydrolysis of the β-lactam ring.[4][10]
Avibactam: A novel, non-β-lactam β-lactamase inhibitor with a diazabicyclooctane core.[10][11] Its structure is significantly different from that of ceftazidime.[2]
This structural dissimilarity is advantageous for chromatographic separation. However, their formulation together necessitates a method that can resolve both compounds from their respective potential impurities and degradation products.
Experimental Workflow for Specificity Testing
The following workflow outlines a robust approach to demonstrating the specificity of an analytical method for the simultaneous determination of avibactam and ceftazidime.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. academic.oup.com [academic.oup.com]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. scribd.com [scribd.com]
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- 10. researchgate.net [researchgate.net]
- 11. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (2S,5S)-Avibactam Sodium Salt
Executive Summary: The "Need-to-Know"
(2S,5S)-Avibactam Sodium (CAS: 1192491-61-4) is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor . While it lacks the beta-lactam ring structure, it functions via covalent acylation of serine residues.
Crucial Safety Directive: Treat this compound as a High-Potency Sensitizer . Although it is structurally distinct from penicillins/cephalosporins, its mechanism of action (covalent binding) and clinical co-formulation history necessitate handling protocols equivalent to Occupational Exposure Band (OEB) 3 or 4 . The primary risks are respiratory sensitization (H334) and skin sensitization (H317) .[1]
| Parameter | Critical Data |
| Signal Word | WARNING / DANGER (depending on jurisdiction) |
| Primary Hazards | Skin Sensitization (H317), Eye Irritation (H319), Resp.[2] Irritation (H335) |
| Storage | -20°C (Hygroscopic).[3][4] Store under inert gas (Argon/Nitrogen). |
| Solubility | Water (>48 mg/mL), DMSO (>28 mg/mL). |
| Containment | REQUIRED. Do not handle open powder on an open bench. |
Part 1: Hazard Mechanistics & Risk Assessment
The "Why" Behind the Protocol
Standard safety data sheets (SDS) often list generic hazards. To build a robust safety culture, you must understand the chemical causality of the risk.
-
Mechanism of Sensitization: Avibactam inhibits beta-lactamases by mimicking the transition state of the beta-lactam antibiotic. It forms a stable, covalent carbamyl-enzyme complex.
-
Risk Implication: Any compound designed to covalently modify proteins (acylation) has a high potential to act as a hapten . If Avibactam dust is inhaled or touches broken skin, it can covalently bind to serum albumin or other host proteins, triggering an immune response (sensitization). Subsequent exposures, even at picomolar levels, can trigger anaphylactic-like reactions.
-
-
The "Non-Beta-Lactam" Fallacy: Researchers often relax protocols because Avibactam is not a penicillin derivative. This is a critical error. Its reactivity profile requires the same rigor as handling third-generation cephalosporins.
Part 2: The PPE Matrix (Scenario-Based)
Do not apply a "one-size-fits-all" approach. PPE must scale with the energy potential of the task (e.g., potential for aerosolization).
Table 1: Task-Specific PPE Requirements
| Handling Scenario | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Control |
| Storage/Transport (Sealed vials) | Standard Surgical Mask (optional) | Single Nitrile Gloves (4 mil) | Safety Glasses | Open Bench allowed |
| Solubilization (<100 mg, Liquid) | N95 Respirator (Recommended) | Double Nitrile Gloves (Outer glove change after contact) | Safety Glasses with Side Shields | Fume Hood or BSC Class II |
| Weighing/Powder (>10 mg) | N95 or P100 Respirator (Mandatory) | Double Gloving (Long cuff under lab coat) | Chemical Goggles (No safety glasses) | BSC Class II or Powder Containment Hood |
| Spill Cleanup (Powder) | PAPR (Powered Air Purifying Respirator) or Full-Face P100 | Tyvek® Sleeves + Double Nitrile Gloves | Full Face Shield (if not using full-face respirator) | N/A (Evacuate area first) |
Part 3: Operational Workflow (The Protocol)
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was done correctly.
Phase A: Preparation (The "Clean In" Strategy)
-
Static Control: Avibactam Sodium is a salt and can be static-prone. Place an ionizing fan or anti-static gun inside the Biosafety Cabinet (BSC) before introducing the vial.
-
Surface Prep: Line the BSC work surface with a plastic-backed absorbent mat. This validates containment—if you see white powder on the mat, your technique failed, but the hood is safe.
Phase B: Weighing & Solubilization
Goal: Transition from solid (high risk) to solution (lower risk) immediately.
-
Donning: Put on inner gloves (taped to lab coat) and outer gloves (long cuff).
-
Transfer: Move the sealed vial and pre-weighed solvent (e.g., DMSO or Water) into the BSC.
-
The "Wet Method" (Preferred):
-
Instead of weighing powder out (which creates dust), inject the solvent directly into the vendor vial through the septum if possible.
-
Validation: Calculate the concentration based on the vendor's stated mass and the volume added.
-
-
The "Dry Method" (If weighing is required):
-
Open the vial only inside the BSC.
-
Use a disposable anti-static spatula.
-
Weigh into a pre-tared vial. Immediately cap both the source and destination vials.
-
Critical Step: Wipe the exterior of the destination vial with a methanol-dampened Kimwipe before removing it from the BSC. This removes invisible dust tracks.
-
Phase C: Doffing (The "Dirty Out" Strategy)
Most exposures occur here.
-
Outer Glove Removal: Remove outer gloves inside the BSC. Treat them as solid hazardous waste.
-
Container Wipe-Down: Wipe all sealed containers with 70% Ethanol or 10% Bleach solution before removing them from the hood.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.
Part 4: Visualization of Safety Logic
The following diagram illustrates the "Layers of Defense" strategy required for handling Avibactam Sodium.
Figure 1: The "Layers of Defense" model. The red path indicates the critical failure mode (direct exposure) which engineering controls and PPE are designed to intercept.
Part 5: Deactivation & Disposal[5]
Deactivation of Spills
Unlike simple acids or bases, Avibactam is stable against mild hydrolysis.
-
Solid Spills: Do not sweep. Use a HEPA vacuum or wet-wipe methods (damp paper towel) to prevent dust generation.
-
Surface Deactivation:
-
Step 1: Surfactant Wash: Clean area with detergent (e.g., Alconox) to lift the molecule.
-
Step 2: Oxidative Destruction: Apply a 10% Bleach (Sodium Hypochlorite) solution. Allow 15 minutes of contact time. Note: This oxidizes the sulfur and disrupts the diazabicyclooctane core.
-
Step 3: Rinse: Wipe with water, then 70% Isopropanol.
-
Disposal[1][4][5][6][7][8][9]
-
Waste Stream: High-Temperature Incineration.
-
Classification: Hazardous Chemical Waste (P-List equivalent protocols recommended due to potency).
-
Do NOT: Dispose of down the drain. Avibactam is designed to resist bacterial degradation (it inhibits the enzymes that would degrade it), making it persistent in environmental water.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24944097, Avibactam Sodium. Retrieved from [Link]
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[5][6][7] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
Sources
- 1. media.allergan.com [media.allergan.com]
- 2. Avibactam Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Avibactam sodium | NXL-104 | β-lactamase inhibitor | 抗菌 | TargetMol [targetmol.com]
- 4. toku-e.com [toku-e.com]
- 5. apexbt.com [apexbt.com]
- 6. Best practices: Appropriate use of the new β-lactam/β-lactamase inhibitor combinations, ceftazidime-avibactam and ceftolozane-tazobactam in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
